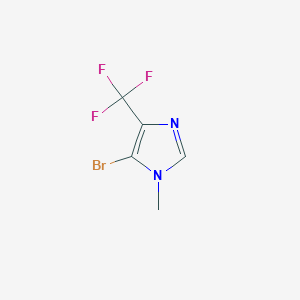

5-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole, also known as 5-BMI, is a heterocyclic compound belonging to the imidazole family. It is an important building block for pharmaceuticals, agrochemicals, and other organic compounds. 5-BMI has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Electron-Releasing and Electron-Attracting Power in Five-Membered Rings

Research by Barlin (1967) investigated the kinetics of reactions involving various bromo-N-methyl-tetrazoles, -triazoles, or -imidazoles, including structures similar to "5-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole". This study highlighted the electron-releasing and electron-attracting power of nitrogen atoms in five-membered rings, providing insights into their reactivity and stability. This foundational knowledge aids in understanding the chemical behavior of imidazole derivatives in various reactions (Barlin, 1967).

Regioselective Synthesis and Cytotoxicity

Bellina et al. (2008) described a regioselective synthesis method for 4,5-diaryl-1-methyl-1H-imidazoles, showcasing the potential of these compounds, including those structurally related to "this compound", in generating highly cytotoxic derivatives against human tumor cell lines. This research opens pathways for developing new anticancer agents by exploiting the chemical versatility of imidazole derivatives (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

Synthesis of Imidazo[1,5-a]azines

Pelletier and Charette (2013) explored the synthesis of imidazo[1,5-a]azines, demonstrating moderate to excellent yields via a mild cyclodehydration/aromatization reaction. This synthesis method, facilitated by the use of triflic anhydride and compatible with various functional groups, highlights the adaptability of imidazole derivatives in synthesizing complex heterocyclic structures, which are valuable in medicinal chemistry and material science (Pelletier & Charette, 2013).

X-ray Diffraction Structures of Regioisomers

Research by Morais et al. (2012) on the X-ray diffraction structures of regioisomers of N-methylated benzimidazole compounds, including analogs of "this compound", provides valuable information for the design of amyloid-avid probes. This work contributes to the understanding of molecular structures and their potential applications in diagnosing and studying neurodegenerative diseases (Morais, Santos, Santos, & Paulo, 2012).

Synthesis of Highly Substituted Imidazoles

Shaterian and Ranjbar (2011) developed an environmentally friendly synthesis method for highly substituted imidazoles, leveraging Brønsted acidic ionic liquids as catalysts. This approach underscores the importance of sustainable chemistry practices in synthesizing complex molecules, including imidazole derivatives, for various applications in pharmaceuticals and materials science (Shaterian & Ranjbar, 2011).

Eigenschaften

IUPAC Name |

5-bromo-1-methyl-4-(trifluoromethyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c1-11-2-10-3(4(11)6)5(7,8)9/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIHMPVBWWXNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2730072.png)

![4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2730077.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2730085.png)

![1-Phenyl-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2730087.png)

![8-bromo-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2730088.png)